The Ag/Cu nanoparticle coating under investigation consists of a 67/33 atomic ratio of silver and copper, respectively. This specific composition is deposited onto the surface of polyurethane catheters using a direct-current magnetron sputtering technique. [] The primary purpose of this coating is to prevent the formation of biofilms and reduce the incidence of catheter-related infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). []
ML67-33 is a chemical compound identified as a selective activator of potassium channels, specifically targeting K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK). This compound has garnered attention for its role in modulating ion flow across cell membranes, which is critical in various physiological processes. ML67-33 was developed through a combination of biophysical, structure-activity relationship studies, and mechanistic analyses, establishing it as a low micromolar activator with specificity within the K2P family of channels .
The synthesis of ML67-33 involves several chemical reactions. A common method includes the reaction of 2,7-dichloro-9,10-dihydro-9,9-dimethylacridine with 2-(2H-tetrazol-5-yl)ethylamine under controlled conditions. The synthesis pathway is characterized by multiple steps that ensure the formation of the desired dihydroacridine analogue .
ML67-33 has a complex molecular structure characterized by its specific arrangement of atoms which contributes to its functionality as a potassium channel activator. The molecular formula is C18H17Cl2N5, with a molecular weight of 374.3 g/mol.
The structure includes multiple rings and functional groups that are pivotal for its interaction with potassium channels .
ML67-33 participates in various chemical reactions that can influence its activity and stability. These reactions include oxidation, reduction, and substitution processes.
Understanding these reactions is crucial for optimizing the compound's efficacy and safety profile in research applications .
ML67-33 activates potassium channels by interacting with their gating mechanisms. Specifically, it targets the C-type gate of K2P channels, facilitating potassium ion flow across cell membranes.
The activation mechanism involves:
Research indicates that ML67-33 has an EC50 in the low micromolar range for K2P2.1 (TREK-1), demonstrating its potency as an activator .
ML67-33 exhibits several physical and chemical properties that are relevant to its function and application in scientific research.
These properties are essential for determining how ML67-33 can be utilized effectively in laboratory experiments and potential therapeutic applications .
ML67-33 has significant scientific applications across various fields including pharmacology, neurobiology, and pain research.
The specificity of ML67-33 for certain potassium channels makes it a valuable compound for researchers investigating ion channel physiology and pharmacology .
Temperature- and mechano-sensitive K₂P channels—including TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1)—regulate cellular excitability by generating background "leak" potassium currents. These channels stabilize resting membrane potential and counteract depolarizing stimuli in neurons, vascular smooth muscle, and sensory ganglia [4] [9]. Their activation by physical stimuli (e.g., heat >37°C, membrane stretch) serves as a negative feedback mechanism to dampen neuronal hyperexcitability. For example:
Table 1: Key Physiological Functions of Thermo-Mechano-Sensitive K₂P Channels
Channel | Tissue Distribution | Activation Stimuli | Physiological Role |
---|---|---|---|
TREK-1 (K2P2.1) | DRG, TG neurons, CNS | Heat (>37°C), membrane stretch | Pain suppression, neuroprotection |
TREK-2 (K2P10.1) | Sensory ganglia, kidney | Heat, mechanical force, AA | Nociception, osmotic balance |
TRAAK (K2P4.1) | Myelinated neurons, CNS | Mechanical stretch, heat | Tactile sensation, neuroprotection |
K₂P channels are pharmacologically orphaned due to:
Traditional modulators (e.g., riluzole, fluoxetine) lack selectivity, inhibiting TREK-1 at high concentrations but also targeting serotonin transporters or other ion channels [8]. The absence of subtype-specific tools hindered mechanistic studies until the discovery of ML67-33, which overcomes these limitations through selective gating modulation.
ML67-33 (chemical name: 2,7-Dichloro-9,10-dihydro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine) is a dihydroacridine derivative identified as a potent activator of the TREK/TRAAK subfamily. Key characteristics include:
Table 2: Biophysical and Chemical Properties of ML67-33
Property | Value | Conditions/Notes |
---|---|---|
Purity | ≥98% (HPLC) | Tocris, MedChemExpress |
CAS Number | 1443290-89-8 | Unique identifier |
Solubility in DMSO | 100 mg/mL (267 mM) | Stock solution stability: 6 months at -80°C |
EC₅₀ (TREK-1) | 9.7 μM (HEK293 cells) | Cell-dependent variability |
Selectivity | TREK-1 ≈ TREK-2 > TRAAK | No activity on TASK-3 or Kv channels |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: